2-Ethyl-2-phenyl-1,3-dioxolane-4-methanol
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Overview
Description
1,3-Dioxolane-4-methanol, 2-ethyl-2-phenyl- is an organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals that contain a five-membered ring with two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolane-4-methanol, 2-ethyl-2-phenyl- can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . Common catalysts include toluenesulfonic acid, which is used in refluxing toluene to continuously remove water from the reaction mixture . Other methods involve the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods: Industrial production of 1,3-dioxolanes typically involves large-scale acetalization or ketalization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolane-4-methanol, 2-ethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution or OsO₄ in organic solvents.
Reduction: H₂/Ni or H₂/Rh under high pressure, or LiAlH₄ in dry ether.
Substitution: RLi or RMgX in anhydrous conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted dioxolane derivatives.
Scientific Research Applications
1,3-Dioxolane-4-methanol, 2-ethyl-2-phenyl- has diverse applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, rubber goods, and paint materials.
Mechanism of Action
The mechanism of action of 1,3-dioxolane-4-methanol, 2-ethyl-2-phenyl- involves its ability to form stable cyclic acetals or ketals. This stability allows it to protect sensitive functional groups during chemical reactions. The compound interacts with molecular targets through hydrogen bonding and van der Waals interactions, stabilizing reactive intermediates and facilitating desired transformations .
Comparison with Similar Compounds
1,3-Dioxane: Another heterocyclic acetal with a six-membered ring containing two oxygen atoms.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A structurally similar compound with different substituents.
Uniqueness: 1,3-Dioxolane-4-methanol, 2-ethyl-2-phenyl- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. Its ability to form stable cyclic structures makes it valuable in protecting group chemistry and various industrial applications .
Properties
CAS No. |
1135-70-2 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C12H16O3/c1-2-12(10-6-4-3-5-7-10)14-9-11(8-13)15-12/h3-7,11,13H,2,8-9H2,1H3 |
InChI Key |
MNDLRZFXJPXXCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(O1)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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